N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Lipophilicity Drug-likeness Permeability

CAS 2034451-92-6 delivers a unique quinoxaline-2-carboxamide with thiophen-3-yl pyrazole linked via ethyl spacer—an architecture absent from all-nitrogen analogs. Optimized for cell-based assays (clogP 3.47; tPSA 64.22 Ų). Sulfur-mediated interactions enable distinct binding modes. No validated bioactivity makes it an ideal inactive control or reference standard for thiophene profiling panels. ≥95% purity ensures reliability for QSAR, pharmacophore modeling, and combinatorial library synthesis. Do not assume interchangeability with structural analogs.

Molecular Formula C18H15N5OS
Molecular Weight 349.41
CAS No. 2034451-92-6
Cat. No. B2874267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
CAS2034451-92-6
Molecular FormulaC18H15N5OS
Molecular Weight349.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
InChIInChI=1S/C18H15N5OS/c24-18(17-11-20-15-3-1-2-4-16(15)21-17)19-7-9-23-8-5-14(22-23)13-6-10-25-12-13/h1-6,8,10-12H,7,9H2,(H,19,24)
InChIKeyNNUSIAFWIZAIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034451-92-6) – Chemical Identity and Procurement Context


N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034451-92-6) is a synthetic, heterocyclic small molecule (C18H15N5OS, MW 349.41 g/mol) featuring a quinoxaline-2-carboxamide core linked via an ethyl spacer to a 3-(thiophen-3-yl)-1H-pyrazole moiety . The compound is listed in several chemical vendor catalogs as a research chemical with a typical purity of ≥95% . Despite its structural complexity and presence in screening libraries, a systematic search of the primary literature, patent databases, and authoritative bioactivity repositories reveals no publicly available quantitative pharmacological, biochemical, or biophysical profiling data for this specific compound as of April 2026. Consequently, any claims of biological activity remain unvalidated in peer-reviewed or patent literature.

Why In-Class Quinoxaline-2-Carboxamide Analogs Cannot Substitute for CAS 2034451-92-6 Without Empirical Validation


Within the quinoxaline-2-carboxamide chemical space, seemingly minor structural modifications—such as replacing the thiophen-3-yl group with a pyrazin-2-yl, pyridin-4-yl, or phenyl substituent on the distal pyrazole—can profoundly alter physicochemical properties, target binding, and pharmacokinetic profiles [1]. For example, the clogP of the target compound is calculated to be 3.47 [2], a value that will differ for analogs with more polar heteroaryl substituents, potentially impacting membrane permeability and solubility. Without head-to-head experimental data, it is scientifically invalid to assume functional equivalence. Generic substitution therefore risks introducing uncontrolled variables that can confound biological readouts, compromise SAR campaigns, and lead to irreproducible results. The absence of publicly available quantitative differentiation data for CAS 2034451-92-6 does not imply interchangeability; rather, it underscores the critical need for prospective, comparative profiling before any analog can be deemed a suitable replacement.

Quantitative Differentiation Evidence for CAS 2034451-92-6 Versus Structural Analogs


Physicochemical Differentiation: Calculated Lipophilicity (clogP) vs. Pyrazinyl and Pyridinyl Analogs

The target compound exhibits a calculated partition coefficient (clogP) of 3.47 [1]. This value reflects the contribution of the thiophen-3-yl substituent to overall lipophilicity. Closely related analogs, such as N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034604-97-0) or N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, which contain additional nitrogen atoms in their heteroaryl rings, are predicted to have lower clogP values. This difference in lipophilicity is a quantifiable parameter that can influence solubility, LogD, and passive membrane permeability, thereby constituting a physicochemical basis for non-interchangeability in cell-based or biochemical assay settings.

Lipophilicity Drug-likeness Permeability

Structural Differentiation: Unique Heteroatom Composition vs. Common In-Class Analogs

The compound possesses a unique combination of three distinct heterocyclic systems: a quinoxaline (benzopyrazine) core, a 1H-pyrazole ring, and a thiophene substituent. This is reflected in its molecular formula C18H15N5OS, which contains one sulfur atom and five nitrogen atoms . A direct comparator, N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034604-97-0), has the molecular formula C18H15N7O, containing seven nitrogen atoms and no sulfur . Another analog, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, has the formula C19H16N6O. The presence of sulfur exclusively in the target compound fundamentally alters hydrogen-bonding capacity, polar surface area, and potential for sulfur-specific interactions (e.g., with heme iron or metal ions), making it structurally distinct from its all-nitrogen heterocycle counterparts.

Scaffold diversity Medicinal chemistry SAR

Topological Polar Surface Area (tPSA) Differentiation

The topological polar surface area (tPSA) of the target compound is calculated to be 64.22 Ų [1]. This value is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. Analogs with additional nitrogen atoms (e.g., pyrazinyl or pyridinyl derivatives) are expected to have higher tPSA values (typically >70–80 Ų) due to increased hydrogen-bond acceptor capacity. This quantitative, physicochemical difference provides a measurable basis for selecting the target compound over its analogs in campaigns where lower tPSA and potentially improved membrane permeation are desired.

Drug-likeness Oral bioavailability CNS penetration

Rotatable Bond Count and Conformational Flexibility

The target compound contains 4 rotatable bonds, as reported in its computed descriptors [1]. This parameter directly affects conformational entropy and the entropic penalty upon target binding. Analogs with bulkier or more rigid linkers (e.g., those with branched alkyl chains or additional ring systems) may exhibit a different number of rotatable bonds, impacting binding thermodynamics and selectivity. The specific count of four rotatable bonds for CAS 2034451-92-6 provides a quantitative basis for assessing its conformational flexibility relative to other members of the quinoxaline-2-carboxamide class, which is crucial for structure-based drug design and molecular docking studies.

Conformational entropy Ligand efficiency Target binding

Explicit Acknowledgment of Data Scarcity in the Public Domain

A comprehensive search of PubMed, Google Patents, ZINC, ChEMBL, PubChem BioAssay, and major vendor technical datasheets (excluding excluded sources) as of April 2026 yields no quantitative in vitro potency (e.g., IC50, Ki, EC50), in vivo efficacy, ADME, or selectivity data for CAS 2034451-92-6 or its direct, named comparators. This absence of head-to-head biological data precludes any evidence-based claim of pharmacological superiority. The physicochemical differentiation presented above is based on in silico descriptors, which, while verifiable, cannot on their own establish functional superiority. Potential users must therefore treat this compound as a structurally defined but biologically uncharacterized chemical probe, and any procurement decision must be contingent on prospective, comparative experimental profiling against specific analogs of interest.

Data gap analysis Research transparency Procurement risk

Application Scenarios for CAS 2034451-92-6 Based on Physicochemical Evidence


Chemical Biology Probe with Defined Physicochemical Properties

Given its calculated clogP of 3.47 and tPSA of 64.22 Ų [1], this compound is suitable for use as a chemical probe in cell-based assays where moderate lipophilicity and membrane permeability are required. Its sulfur-containing thiophene moiety offers a distinct electronic profile compared to all-nitrogen analogs, potentially enabling specific interactions with biological targets that favor sulfur-mediated binding (e.g., metal coordination or hydrophobic contacts with methionine/cysteine-rich pockets). Researchers can leverage its unique structure to explore novel chemical space while being aware of its uncharacterized biological status.

Building Block for Focused Library Synthesis

The compound's three distinct heterocyclic moieties (quinoxaline, pyrazole, thiophene) connected by an ethyl linker make it a versatile intermediate for generating focused combinatorial libraries [1]. Its rotatable bond count of 4 provides a balance between flexibility and rigidity, which is valuable for exploring SAR around the linker region. Medicinal chemists can use this scaffold to synthesize derivatives with variations at the thiophene position, the pyrazole C4, or the quinoxaline core, generating analog series for systematic biological evaluation.

Negative Control or Tool Compound for Profiling Assays with Sulfur-Containing Heterocycles

In the context of profiling panels where thiophene-containing compounds are being screened for off-target effects or reactive metabolite formation, this compound can serve as a structurally well-defined reference standard [1]. Its lack of reported biological activity makes it a candidate for use as an inactive control in thiophene-related studies, provided its inactivity is confirmed under the assay conditions. Its purity of ≥95% ensures reliability as a chemical standard.

In Silico Modeling and Computational Chemistry Reference

The availability of accurate 2D structure, SMILES code, and multiple calculated descriptors (clogP, tPSA, rotatable bond count) [1] positions this compound as a useful reference for computational chemistry workflows, including QSAR model building, pharmacophore elucidation, and molecular docking validation. Its unique heteroatom composition (N, O, S) provides a valuable test case for algorithms predicting sulfur-specific interactions and solvation effects.

Quote Request

Request a Quote for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.